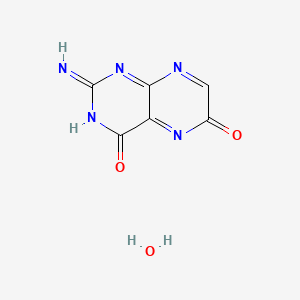
2-Iminopteridine-4,6-dione;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iminopteridine-4,6-dione;hydrate is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by a pteridine ring system with an imino group at the 2-position and keto groups at the 4 and 6 positions The hydrate form indicates the presence of water molecules associated with the compound
Preparation Methods
The synthesis of 2-Iminopteridine-4,6-dione;hydrate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable aminopyrimidine derivative, the compound can be synthesized through a series of reactions involving cyclization, oxidation, and hydration steps. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
2-Iminopteridine-4,6-dione;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to different structural analogs.
Substitution: The imino group and keto groups can participate in substitution reactions, where different substituents replace the original groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
2-Iminopteridine-4,6-dione;hydrate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of 2-Iminopteridine-4,6-dione;hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Iminopteridine-4,6-dione;hydrate can be compared with other similar compounds, such as:
2-Aminopyridine: Known for its use in drug discovery and synthesis of diverse biological molecules.
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Used in pharmaceutical compositions for treating diseases related to TNF-α activity.
Pyran Derivatives: Synthesized via multicomponent reactions and used in various catalytic conditions. The uniqueness of this compound lies in its specific structure and the presence of the imino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H5N5O3 |
|---|---|
Molecular Weight |
195.14 g/mol |
IUPAC Name |
2-iminopteridine-4,6-dione;hydrate |
InChI |
InChI=1S/C6H3N5O2.H2O/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4;/h1H,(H2,7,11,13);1H2 |
InChI Key |
LKNFMCOUROTDFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=N)NC(=O)C2=NC1=O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















